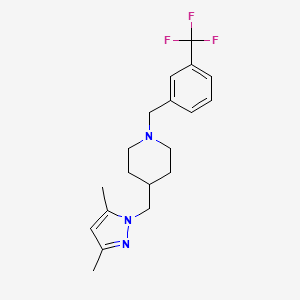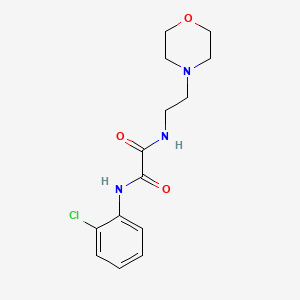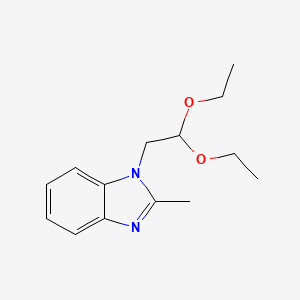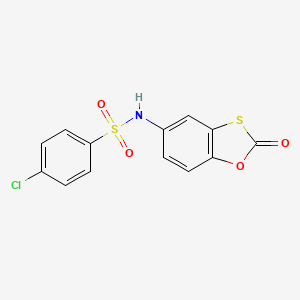
4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a chemical compound belonging to the class of isoindolones . These are aromatic polycyclic compounds that contain an isoindole moiety bearing a ketone group .
Molecular Structure Analysis
The molecular formula of this compound is C~23~H~18~ClNO~5~S~2~ , and its average mass is approximately 487.98 Da . The chemical structure consists of a benzene ring , a benzenesulfonamide group , and an isoindolone ring with a ketone substituent .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A significant application of benzenesulfonamide derivatives, closely related to 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, is in the field of anticancer research. For instance, derivatives like 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide have shown remarkable in vitro antitumor activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (Sławiński et al., 2012). Furthermore, other related compounds have demonstrated in vitro antitumor activity and selectivity toward specific cancer cell lines, such as non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).
Chemosensing Applications
Another important application of benzenesulfonamide derivatives is in chemosensing. For example, a colorimetric and fluorescence probe based on a benzenesulfonamide derivative has been developed for the selective detection of Sn2+ ions in aqueous solutions. This probe has also shown potential for bioimaging applications in living cells and zebrafish (Ravichandiran et al., 2020).
Enzyme Inhibition
Benzenesulfonamide derivatives have also been studied for their potential as enzyme inhibitors. For example, compounds synthesized from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were screened for their inhibition potential against AChE and BChE enzymes. Some compounds showed significant inhibition, suggesting potential applications in treating conditions like Alzheimer's disease (Kausar et al., 2019).
Antimicrobial and Antifungal Activities
There is also research indicating the antimicrobial and antifungal activities of benzenesulfonamide derivatives. These compounds have been evaluated for their effectiveness against various microbial strains and fungi, showing potential as new antimicrobial and antifungal agents (Iqbal et al., 2006), (Gupta & Halve, 2015).
Drug-Excipient Compatibility
In the context of drug formulation, studies have been conducted to understand the compatibility of benzenesulfonamide derivatives with various excipients. This research is crucial for the development of stable and effective pharmaceutical formulations (Freire et al., 2009).
Herbicide Selectivity
Additionally, some benzenesulfonamide derivatives have been explored for their selective herbicidal properties. For instance, chlorsulfuron, a derivative, has shown selectivity as a postemergence herbicide for small grains, demonstrating the metabolic capability of certain crops to detoxify the herbicide (Sweetser et al., 1982).
Eigenschaften
IUPAC Name |
4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4S2/c14-8-1-4-10(5-2-8)21(17,18)15-9-3-6-11-12(7-9)20-13(16)19-11/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIULHIOJXKHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)
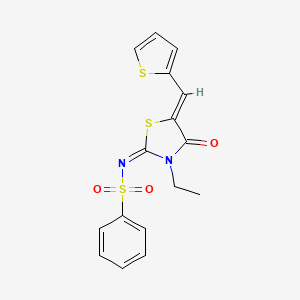
![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)
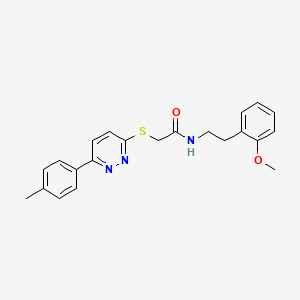
![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)
![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)
